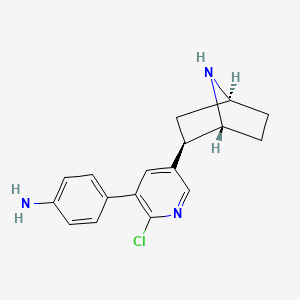

3'-(4-Aminophenyl)epibatidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-(4-Aminophenyl)epibatidine is a synthetic analog of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor . Epibatidine is known for its high affinity for nicotinic acetylcholine receptors (nAChRs), making it a subject of interest in neuropharmacology . The modification to include a 4-aminophenyl group aims to enhance its pharmacological properties while reducing toxicity.

Preparation Methods

The synthesis of 3’-(4-Aminophenyl)epibatidine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridine ring: This involves the reaction of 3-chloropyridine with a suitable amine to introduce the aminophenyl group.

Cyclization: The intermediate is then cyclized to form the azabicycloheptane structure characteristic of epibatidine analogs.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial production methods focus on optimizing yield and purity while minimizing costs. This often involves scaling up the reaction conditions and using more efficient purification techniques .

Chemical Reactions Analysis

3’-(4-Aminophenyl)epibatidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Halogenation reactions, such as bromination, can be performed using bromine or N-bromosuccinimide to introduce halogen atoms into the molecule

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-(4-Aminophenyl)epibatidine has several scientific research applications:

Neuropharmacology: It is used to study the binding and activity of nicotinic acetylcholine receptors, particularly the α4β2 subtype.

Analgesic Research: Due to its high potency as an analgesic, it is investigated for potential use in pain management.

Drug Development: The compound serves as a lead structure for developing new therapeutic agents targeting nAChRs with improved selectivity and reduced side effects.

Mechanism of Action

3’-(4-Aminophenyl)epibatidine exerts its effects primarily by binding to nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, particularly the α4β2 subtype, leading to the activation of downstream signaling pathways involved in neurotransmission . This binding results in analgesic effects, making it a potent painkiller. its high affinity for nAChRs also contributes to its toxicity .

Comparison with Similar Compounds

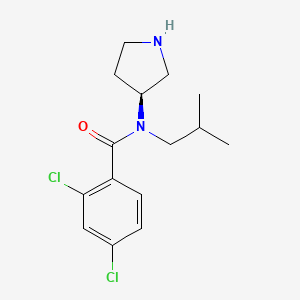

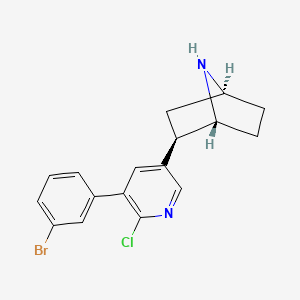

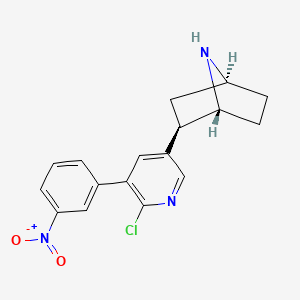

3’-(4-Aminophenyl)epibatidine is compared with other epibatidine analogs, such as:

3’-(3-Aminophenyl)epibatidine: Similar in structure but with the amino group in a different position, affecting its binding affinity and pharmacological profile.

3’-(3-Fluorophenyl)epibatidine: Contains a fluorine atom, which alters its electronic properties and receptor binding characteristics.

3’-(3-Chlorophenyl)epibatidine: Similar to the fluorinated analog but with a chlorine atom, impacting its potency and selectivity.

The uniqueness of 3’-(4-Aminophenyl)epibatidine lies in its specific substitution pattern, which provides a balance between potency and reduced side effects compared to other analogs.

Properties

Molecular Formula |

C17H18ClN3 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

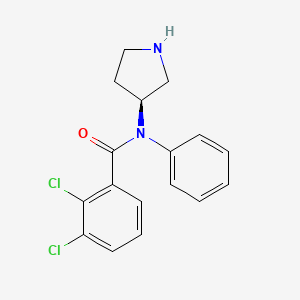

4-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline |

InChI |

InChI=1S/C17H18ClN3/c18-17-15(10-1-3-12(19)4-2-10)7-11(9-20-17)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8,19H2/t13-,14+,16+/m0/s1 |

InChI Key |

GGWGPLLUTLHANR-SQWLQELKSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)N |

Canonical SMILES |

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

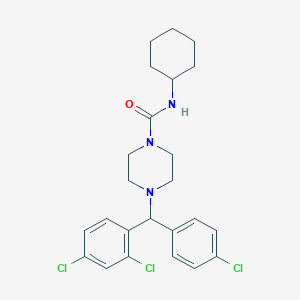

![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)

![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide](/img/structure/B10790486.png)

![4-({4-[(2,4-Dichlorophenyl)(phenyl)methyl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B10790503.png)

![4-[(2-chloro-4-fluorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790511.png)

![(9Z,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B10790519.png)

![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790524.png)

![4-[(2-fluoro-4-chlorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790530.png)

![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide](/img/structure/B10790536.png)

![2-[(5S,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790539.png)